(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
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Description
(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C23H19BrN2O2 and its molecular weight is 435.3g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
TCMDC-125622, also known as (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone or [5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone, has been identified to target two key enzymes in the malaria parasite Plasmodium falciparum: PfCLK3 and PfAsnRS . PfCLK3 is a cyclin-dependent-like protein kinase, and PfAsnRS is a cytoplasmic asparaginyl-tRNA synthetase . Both enzymes play crucial roles in the parasite’s protein synthesis and RNA processing .
Mode of Action
TCMDC-125622 interacts with its targets in a unique way. For PfAsnRS, it employs a “reaction hijacking” mechanism . The compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125622 adduct that inhibits PfAsnRS . This results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite . For PfCLK3, the compound acts as a reversible inhibitor .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-125622 affects the parasite’s protein synthesis and RNA processing pathways . These enzymes are part of the parasite’s translational machinery, which is vital for its survival and proliferation . The disruption of these pathways leads to the death of the parasite.
Pharmacokinetics
The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of TCMDC-125622’s action is the effective killing of the malaria parasite. By inhibiting key enzymes involved in protein synthesis and RNA processing, the compound disrupts essential biological processes, leading to the death of the parasite .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-18(24)14-12-16)25-26(21)23(27)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGKPEUBZRMLNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.